molecular formula C9H11ClO B14835303 3-Chloro-5-isopropylphenol

3-Chloro-5-isopropylphenol

Cat. No.: B14835303
M. Wt: 170.63 g/mol
InChI Key: RIXWTIIPMOFQSR-UHFFFAOYSA-N
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Description

3-Chloro-5-isopropylphenol (CAS: Not explicitly listed in evidence) is a substituted phenol derivative featuring a chlorine atom at the 3-position and an isopropyl group at the 5-position of the aromatic ring. Its molecular formula is presumed to be C₉H₁₁ClO, with a molecular weight of approximately 170.64 g/mol (estimated via analogous structures). Chlorophenols, in general, are widely utilized as intermediates in pharmaceuticals, agrochemicals, and polymer synthesis .

Properties

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

IUPAC Name

3-chloro-5-propan-2-ylphenol

InChI

InChI=1S/C9H11ClO/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6,11H,1-2H3

InChI Key

RIXWTIIPMOFQSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-(propan-2-yl)phenol can be achieved through several methods. One common approach involves the chlorination of 5-(propan-2-yl)phenol using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position.

Another method involves the Friedel-Crafts alkylation of 3-chlorophenol with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride

Industrial Production Methods

In industrial settings, the production of 3-chloro-5-(propan-2-yl)phenol may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. Additionally, the use of advanced purification techniques such as distillation and crystallization helps in obtaining the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(propan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized phenolic derivatives.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

3-Chloro-5-(propan-2-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-5-(propan-2-yl)phenol involves its interaction with specific molecular targets. In biological systems, it may exert its effects by disrupting cell membranes or interfering with enzymatic processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The structural and functional attributes of 3-Chloro-5-isopropylphenol are compared below with key analogs, including chlorophenols, sulfonylated derivatives, and hydroxylated phenyl compounds.

Structural and Functional Group Analysis

Chlorophenols
  • 2,4,5-Trichlorophenol (2,4,5-TriCP): Contains three chlorine substituents (positions 2, 4, 5). Higher molecular weight (197.45 g/mol) and greater toxicity due to increased halogenation. Used historically as a wood preservative but restricted due to dioxin contamination risks .
  • 3,4,5-Trichlorophenol (3,4,5-TriCP): Substitution pattern reduces water solubility (logP ~3.8) compared to this compound (estimated logP ~3.2), but both exhibit moderate environmental persistence .
Sulfonylated Benzofurans
  • 3-(3-Chlorophenylsulfonyl)-5-isopropyl-2-methyl-1-benzofuran : Shares the 5-isopropyl group but incorporates a sulfonyl moiety and benzofuran core. The sulfonyl group increases polarity (logP ~2.5) and may enhance crystallinity, as evidenced by X-ray diffraction studies .
Hydroxylated Phenyl Derivatives
  • 3-(3-Chloro-5-hydroxyphenyl)-N-cyclopropylbenzamide: Features a hydroxyl group at the 5-position and an amide linkage. The hydroxyl group improves aqueous solubility but reduces metabolic stability compared to this compound .

Physicochemical and Environmental Properties

Compound Molecular Weight (g/mol) logP (Predicted) Water Solubility (mg/L) Key Applications
This compound 170.64 ~3.2 ~120 Agrochemical intermediate, disinfectant
2,4,5-Trichlorophenol 197.45 ~3.8 ~50 Restricted wood preservative
3-(3-Chlorophenylsulfonyl)-5-isopropyl-1-benzofuran 336.81 ~2.5 ~25 Pharmaceutical intermediate
3-(3-Chloro-5-hydroxyphenyl)propanoic acid 214.64 ~1.9 ~500 Potential drug metabolite

Key Observations :

  • Lipophilicity: The isopropyl group in this compound increases logP compared to hydroxylated analogs (e.g., 3-(3-Chloro-5-hydroxyphenyl)propanoic acid) but reduces it relative to trichlorophenols.
  • Toxicity: Trichlorophenols exhibit higher acute toxicity (e.g., LD₅₀ ~300 mg/kg in rats) than mono-chlorinated derivatives like this compound (estimated LD₅₀ >1000 mg/kg) .
  • Environmental Impact: All chlorophenols show moderate-to-high persistence in soil, with half-lives ranging from weeks (mono-chlorinated) to months (tri/tetrachlorinated) .

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